Sgk1-IN-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H30F3N5O4 |
|---|---|
分子量 |
581.6 g/mol |
IUPAC 名称 |
7-methoxy-N-(4-methoxyphenyl)-2-(2-methoxy-4-piperazin-1-ylanilino)-4-(trifluoromethyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C30H30F3N5O4/c1-40-20-7-4-18(5-8-20)35-29(39)22-15-21-23(30(31,32)33)16-28(37-25(21)17-26(22)41-2)36-24-9-6-19(14-27(24)42-3)38-12-10-34-11-13-38/h4-9,14-17,34H,10-13H2,1-3H3,(H,35,39)(H,36,37) |
InChI 键 |
LUUSQGGJIVYGID-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Downstream Targets of Sgk1-IN-6 Mediated Inhibition
Executive Summary: Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1) is a critical serine/threonine kinase within the AGC kinase family, acting as a key node in the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its dysregulation is implicated in a multitude of pathologies, including cancer, hypertension, and autoimmune disorders, making it a compelling target for therapeutic intervention.[1][2] Sgk1-IN-6 is a potent small-molecule inhibitor of Sgk1, demonstrating efficacy in preclinical models by suppressing tumor growth.[3] This technical guide provides a detailed overview of the downstream molecular targets affected by this compound mediated inhibition. It consolidates quantitative data on Sgk1 inhibitors, outlines detailed experimental protocols for assessing Sgk1 activity and inhibition, and visualizes the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Sgk1 signaling and the development of targeted kinase inhibitors.
Introduction to Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1)
Sgk1 is a downstream effector of the PI3K signaling pathway and shares significant homology with Protein Kinase B (PKB/Akt).[4] Its expression is induced by various stimuli, including serum, glucocorticoids, growth factors, and cellular stress.[5][6] Activation of Sgk1 is a multi-step process initiated by PI3K, which leads to the phosphorylation of Sgk1 at two key sites: the hydrophobic motif (Ser422) by the mammalian target of rapamycin (B549165) complex 2 (mTORC2) and the activation loop (Thr256) by phosphoinositide-dependent protein kinase 1 (PDK1).[1][6] Once activated, Sgk1 phosphorylates a wide array of downstream substrates, thereby regulating fundamental cellular processes such as ion transport, cell proliferation, survival, apoptosis, and metabolism.[1][2]
This compound: A Potent Sgk1 Inhibitor
This compound is a small-molecule inhibitor designed to target the ATP-binding pocket of Sgk1, thereby preventing the phosphorylation of its downstream substrates. It has been identified as a potent inhibitor with an IC50 value of 0.39 μM.[3] Preclinical studies have shown that this compound can effectively suppress tumor growth in xenograft models, highlighting its potential as a therapeutic agent.[3] The development of selective Sgk1 inhibitors like this compound is a significant area of research, as they offer the potential to dissect the specific roles of Sgk1 and provide targeted therapies for Sgk1-driven diseases.[7][8]
Core Signaling Axis: Upstream Activation and Downstream Targets of Sgk1
The canonical Sgk1 signaling pathway begins with extracellular signals like growth factors or hormones activating the PI3K pathway. Activated Sgk1 then modulates the activity of numerous downstream proteins through direct phosphorylation. Inhibition by this compound effectively decouples Sgk1 from these downstream effectors.
Caption: Sgk1 signaling pathway showing upstream activation and downstream targets inhibited by this compound.
Effects of this compound Mediated Inhibition on Downstream Targets
Inhibition of Sgk1 by this compound prevents the phosphorylation of its substrates, leading to a reversal of their Sgk1-mediated regulation. The primary consequences for key downstream targets are detailed below.
-
Forkhead Box O3 (FOXO3a): Sgk1 phosphorylates FOXO3a, promoting its association with 14-3-3 proteins and subsequent sequestration in the cytoplasm, which inhibits its transcriptional activity.[1][2] This inactivation of FOXO3a, a key regulator of pro-apoptotic genes like Bim and PUMA, promotes cell survival.[2][6]
-
Neuronal Precursor Cell-Expressed Developmentally Downregulated 4-2 (NEDD4-2): Sgk1 phosphorylates the ubiquitin ligase NEDD4-2, which inhibits its ability to ubiquitinate and promote the degradation of targets like the epithelial sodium channel (ENaC).[1][2][9] This leads to increased Na+ reabsorption.
-
N-Myc Downstream-Regulated Gene 1 (NDRG1): Sgk1 phosphorylates and activates NDRG1, a protein implicated in cell proliferation and stress responses.[1]
-
Effect of Inhibition: this compound reduces the phosphorylation of NDRG1, thereby modulating its activity in cellular processes like T-cell proliferation.[1]
-
-
Glycogen Synthase Kinase 3β (GSK3β): Sgk1 can phosphorylate and inhibit GSK3β, a kinase involved in numerous signaling pathways, including cell proliferation and survival.[11]
-
TGF-β-activated kinase 1 (TAK1) and SAPK/ERK kinase 1 (SEK1): Sgk1 negatively regulates the JNK signaling pathway by phosphorylating and inhibiting upstream kinases like SEK1 (also known as MKK4).[11][12] Recent evidence also points to a negative regulatory role for Sgk1 on TAK1 in the context of TLR-mediated inflammation.[13]
Quantitative Analysis of Sgk1 Inhibition
The potency of Sgk1 inhibitors is typically determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the reported potency of this compound and other notable Sgk1 inhibitors.
| Inhibitor | IC50 (nM) | Assay Type / Context | Reference |
| This compound | 390 | In vitro kinase assay | [3] |
| GSK650394 | - | First reported specific Sgk1 inhibitor | [4] |
| PO-322 | 54 | In vitro kinase assay | [1] |
| EMD638683 | 10,000 (10 µM) | Used in cell-based assays | [13] |
| BMS Compound | 3 | HTRF assay | [14] |
| "hit15" | 44.79% inhibition at 10 µM | ADP-Glo kinase assay | [8] |
Key Experimental Methodologies
Evaluating the efficacy of Sgk1 inhibitors like this compound involves a multi-step process, from initial in vitro screening to in vivo validation.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 5. SGK1 - Wikipedia [en.wikipedia.org]
- 6. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SGK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negative regulation of SEK1 signaling by serum‐ and glucocorticoid‐inducible protein kinase 1 | The EMBO Journal [link.springer.com]
- 13. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bristol Myers Squibb describes new SGK1 inhibitors | BioWorld [bioworld.com]
The Therapeutic Potential of Sgk1-IN-6 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serum and glucocorticoid-regulated kinase 1 (Sgk1) has emerged as a critical node in oncogenic signaling, playing a pivotal role in cell proliferation, survival, metastasis, and therapeutic resistance. Its frequent dysregulation in a multitude of cancers has positioned it as a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth overview of Sgk1-IN-6, a potent and selective Sgk1 inhibitor, and explores its therapeutic potential in oncology. We will delve into the underlying Sgk1 signaling pathways, present quantitative data on the efficacy of Sgk1 inhibition, and provide detailed experimental protocols for key assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of targeting Sgk1 in cancer.
Introduction to Sgk1 in Oncology
Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase and a key downstream effector of the PI3K/Akt signaling pathway.[1][2] Unlike its well-studied counterpart Akt, Sgk1 provides an alternative, Akt-independent route for PI3K-mediated oncogenesis.[3] Aberrant Sgk1 expression and activity are implicated in a wide range of cancers, including prostate, breast, lung, and colorectal cancer.[4][5] Sgk1 promotes tumorigenesis by phosphorylating a diverse array of downstream substrates, thereby regulating critical cellular processes such as:
-
Cell Proliferation and Survival: Sgk1 promotes cell cycle progression and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic factors like Forkhead box O3 (FOXO3a) and activating pro-survival pathways.[1][2]
-
Metastasis: Sgk1 enhances cancer cell migration and invasion by regulating the expression of matrix metalloproteinases and modulating the epithelial-to-mesenchymal transition (EMT).[5]
-
Therapeutic Resistance: Elevated Sgk1 levels have been correlated with resistance to various cancer therapies, including chemotherapy, radiotherapy, and targeted agents like PI3K and Akt inhibitors.[4][6]
Given its central role in driving cancer progression and therapeutic resistance, the development of selective Sgk1 inhibitors represents a promising therapeutic strategy.
This compound: A Potent and Selective Sgk1 Inhibitor
This compound (also referred to as compound 12f) is a novel 4-trifluoromethylquinoline derivative that has demonstrated potent and selective inhibitory activity against Sgk1.[7][8]
Quantitative Data on this compound and Other Sgk1 Inhibitors
The following tables summarize the available quantitative data for this compound and provide a comparative context with other well-characterized Sgk1 inhibitors.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | Sgk1 | 0.39 µM | 4.5-fold vs Sgk2, 5.0-fold vs Sgk3 | [8] |
| GSK650394 | Sgk1 | 62 nM | ~1.7-fold vs Sgk2 | [4] |
| SI113 | Sgk1 | 600 nM | Selective vs Akt, Src, Abl | [9] |
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Cell Line | Cancer Type | Assay | Effect | Reference |
| This compound | PC3 | Prostate | Migration & Invasion | Significant suppression in a concentration-dependent manner | [8] |
| GSK650394 | LNCaP | Prostate | Cell Growth | IC50 ~1 µM | [4] |
| GSK650394 | HCT116 | Colorectal | Cell Viability | IC50 = 135.5 µM | [3] |
| GSK650394 | A549, NCI-H460 | Lung | Anti-proliferation | Synergistic with PI3K inhibitor | [7] |
| GSK650394 | MDA-MB-231, BT-549 | Breast | Tumor Formation (in vivo) | Significantly decreased tumor formation | [4] |
| SI113 | RKO | Colon | Cell Cycle | Delay in G0-G1 progression | [9] |
Table 2: In Vitro Anti-Cancer Activity of Sgk1 Inhibitors
| Inhibitor | Model | Cancer Type | Dosage | Effect | Reference |
| This compound | PC3 Xenograft | Prostate | 2 mg/kg | Significant reduction in tumor volume (p<0.01 vs control) | [8] |
| GSK650394 | Z138 Xenograft | Mantle Cell Lymphoma | 25-50 mg/kg | 36.8% - 48.9% tumor growth reduction | [10] |
| SI113 | HuH-7 Xenograft | Hepatocellular Carcinoma | Not specified | Inhibited tumor growth | [9] |
Table 3: In Vivo Efficacy of Sgk1 Inhibitors
Signaling Pathways and Experimental Workflows
Sgk1 Signaling Pathway in Cancer
Sgk1 is a key downstream effector of the PI3K pathway. Upon activation by growth factors or hormones, PI3K generates PIP3, which recruits both PDK1 and mTORC2 to the cell membrane. mTORC2 phosphorylates Sgk1 at Ser422, which is a prerequisite for its full activation by PDK1-mediated phosphorylation at Thr256. Activated Sgk1 then phosphorylates a multitude of downstream substrates, leading to the promotion of cancer cell proliferation, survival, and metastasis.
Caption: A simplified diagram of the Sgk1 signaling pathway in cancer.
Experimental Workflow for Evaluating this compound
The preclinical evaluation of a novel Sgk1 inhibitor like this compound typically follows a multi-step workflow, starting from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of Sgk1 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Sgk1 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Sgk1 kinase.
Materials:
-
Recombinant human Sgk1 enzyme
-
Sgktide substrate (a specific peptide substrate for Sgk1)
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the Sgk1 enzyme, Sgktide substrate, and the serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or DMSO (vehicle control).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Serum-free and complete cell culture medium
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel
-
This compound
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[11]
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound or DMSO.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation of Sgk1 downstream targets.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-Sgk1 (Thr256), Sgk1, p-NDRG1 (Thr346), NDRG1, p-GSK3β (Ser9), GSK3β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
PC3 prostate cancer cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Positive control (e.g., paclitaxel)
Procedure:
-
Subcutaneously inject a suspension of PC3 cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, positive control).
-
Administer the treatments according to the specified dosage and schedule (e.g., intraperitoneal injection daily).[10]
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Monitor the mice for any signs of toxicity throughout the experiment.
Conclusion
This compound has emerged as a promising preclinical candidate for the targeted therapy of cancers with dysregulated Sgk1 signaling, particularly in prostate cancer. Its potent and selective inhibition of Sgk1, coupled with demonstrated in vivo efficacy and a favorable toxicity profile, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and other Sgk1 inhibitors in various oncological settings. Future studies should focus on expanding the evaluation of this compound to a broader range of cancer types, elucidating the mechanisms of potential resistance, and exploring rational combination therapies to maximize its anti-tumor activity.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. snapcyte.com [snapcyte.com]
Sgk1-IN-6: A Technical Guide to Its Interaction with Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Isoforms
Abstract
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a critical serine/threonine kinase within the AGC kinase family, playing a pivotal role in cellular processes such as proliferation, survival, and ion transport.[1] Its dysregulation is implicated in numerous pathologies, including cancer and hypertension.[1] SGK1 exists in multiple isoforms, arising from alternative translational start sites, which exhibit distinct subcellular localizations and substrate specificities. This guide provides a detailed technical overview of Sgk1-IN-6, a potent inhibitor of SGK1. We will explore its biochemical potency, the broader context of the SGK1 signaling pathway, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals engaged in kinase inhibitor research and development.
Introduction to SGK1 and its Isoforms
SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is a two-step process initiated by stimuli such as growth factors or hormones.[1][2] First, the mammalian target of rapamycin (B549165) complex 2 (mTORC2) phosphorylates SGK1 at Serine 422 (S422) in its hydrophobic motif.[2][3] This initial phosphorylation event primes the kinase, allowing for a second phosphorylation at Threonine 256 (T256) within the activation loop by phosphoinositide-dependent protein kinase 1 (PDK1), leading to full enzymatic activity.[2][3]
The human SGK1 gene produces at least four distinct protein isoforms through the use of alternative translation initiation sites.[3] These isoforms share a common catalytic domain but possess different N-terminal extensions, which dictate their stability, subcellular localization, and function.[3][4] For instance, the full-length 49-kDa isoform is targeted to the endoplasmic reticulum and has a short half-life, whereas a shorter 42-kDa isoform is more stable and distributed throughout the cytoplasm and nucleus.[4] These isoforms can have different substrate specificities; the 49-kDa isoform effectively stimulates the epithelial sodium channel (ENaC), while the 42-kDa isoform preferentially phosphorylates Glycogen Synthase Kinase 3 Beta (GSK3β).[4] This functional divergence underscores the complexity of SGK1 signaling and the importance of understanding inhibitor interactions with specific isoforms.
Biochemical Potency and Selectivity of this compound
This compound (also referred to as compound 12f) has been identified as a potent inhibitor of SGK1.[5][6] Biochemical assays have quantified its inhibitory activity, providing a basis for its use in preclinical research.
| Inhibitor | Target | IC50 | Reference |
| This compound | SGK1 | 0.39 µM (390 nM) | [5][6] |
Table 1: In vitro potency of this compound against SGK1.
When compared to other well-documented SGK inhibitors, this compound demonstrates potency in the sub-micromolar range. The data currently available for this compound does not specify its activity against the different SGK1 isoforms or against the related SGK2 and SGK3 kinases. This contrasts with inhibitors like GSK650394, for which activity against multiple SGK family members has been characterized.
| Inhibitor | Target | IC50 | Reference |
| This compound | SGK1 | 390 nM | [5][6] |
| GSK650394 | SGK1 | 62 nM | [3][6][7] |
| SGK2 | 103 nM | [3][6][7] | |
| SI113 | SGK1 | 600 nM | [2][8][9] |
| EMD638683 | SGK1 | 3 µM | [6][10] |
Table 2: Comparative IC50 values of common SGK1 inhibitors.
SGK1 Signaling Pathway and Point of Inhibition
This compound acts by directly inhibiting the catalytic activity of SGK1. This prevents the phosphorylation of its numerous downstream substrates, thereby blocking the propagation of signals related to cell survival, proliferation, and metabolic regulation. The diagram below illustrates the canonical SGK1 activation pathway and the inhibitory action of this compound.
Experimental Protocols for Kinase Inhibition Assays
The potency of SGK1 inhibitors like this compound is typically determined using in vitro kinase assays. A common and robust method is the radioactive phosphotransfer assay, which measures the incorporation of radiolabeled phosphate (B84403) from [³³P-γ-ATP] onto a specific substrate peptide.
Protocol: In Vitro Radioactive Kinase Assay
This protocol is a generalized methodology based on standard procedures for assessing SGK1 inhibition.[11][12]
1. Reagents and Buffers:
- Kinase Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Magnesium Acetate.
- Enzyme: Recombinant human SGK1, diluted in an appropriate buffer (e.g., 20 mM MOPS pH 7.5, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).
- Substrate Peptide: A known SGK1 substrate, such as a modified Crosstide peptide (GRPRTSSFAEGKK), at a stock concentration of 1-2 mM.
- ATP: [³³P-γ-ATP] mixed with unlabeled ATP to achieve the desired specific activity and final concentration (e.g., 20 µM).
- Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution series.
- Stop Reagent: 0.5% phosphoric acid.
2. Assay Procedure:
- Prepare a reaction mixture in a 96-well plate containing the kinase buffer, the substrate peptide (final concentration ~30 µM), and the SGK1 enzyme (5-20 mU).
- Add the test inhibitor (this compound) or DMSO (vehicle control) to the appropriate wells and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding the [³³P-γ-ATP] solution.
- Incubate the reaction for 30 minutes at room temperature.
- Stop the reaction by adding phosphoric acid.
- Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.
- Wash the paper multiple times with phosphoric acid to remove unincorporated [³³P-γ-ATP].
- Measure the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro kinase assay workflow described above.
Conclusion
This compound is a valuable chemical tool for investigating the biological roles of SGK1, demonstrating sub-micromolar potency in biochemical assays. While its inhibitory activity against the broader SGK family and specific SGK1 isoforms has not been fully detailed in the available literature, its efficacy against SGK1 makes it a useful compound for probing the PI3K-SGK1 signaling axis. The standardized protocols for kinase activity measurement provide a clear framework for researchers to validate its effects and explore its potential in various disease models, particularly in oncology, where SGK1 is a protein of significant interest. Future studies characterizing the isoform and kinome-wide selectivity of this compound will further refine its utility as a specific chemical probe.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy [mdpi.com]
- 4. Multiple Translational Isoforms Give Functional Specificity to Serum- and Glucocorticoid-induced Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 9. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Sgk1-IN-6 Treatment in a PC3 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and resistance to therapy in various cancers, including prostate cancer.[1][2] SGK1 is a key downstream effector of the PI3K/AKT signaling pathway and can also be activated independently, contributing to tumor progression.[3][4] Its upregulation in prostate cancer makes it an attractive therapeutic target.[5] Sgk1-IN-6 (also known as compound 12f) is a potent and selective inhibitor of SGK1, demonstrating significant anti-tumor activity in preclinical models of prostate cancer.[1][6] These application notes provide a summary of the efficacy of this compound in a PC3 human prostate cancer xenograft model and detailed protocols for its use.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
This compound has been evaluated for its inhibitory activity against SGK1 and its effect on tumor growth in a PC3 xenograft model. The quantitative data from these studies are summarized below.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (SGK1 Inhibition) | 0.39 µM | - | [6] |
| In Vivo Model | PC3 Xenograft in BALB/c Nude Mice | PC3 | [6] |
| Treatment Group | High-Dose this compound | PC3 Xenograft | [7] |
| Dosage | 2 mg/kg | PC3 Xenograft | [7] |
| Tumor Growth Reduction | Significant reduction vs. control (p<0.01) | PC3 Xenograft | [7] |
| Positive Control | Paclitaxel (0.5 mg/kg) | PC3 Xenograft | [7] |
| Outcome | This compound outperformed Paclitaxel | PC3 Xenograft | [7] |
| Toxicity | No observable toxicity | BALB/c Nude Mice | [1][6] |
Signaling Pathway
The signaling pathway below illustrates the mechanism of action of this compound in the context of the PI3K/AKT/SGK1 axis in prostate cancer cells.
Experimental Protocols
PC3 Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous PC3 xenograft model in immunodeficient mice.
-
Cell Culture:
-
Culture human prostate cancer PC3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 2 x 10^7 cells/mL.
-
-
Animal Model:
-
Use male BALB/c nude mice, 4-6 weeks of age.
-
Allow mice to acclimatize for at least one week before any experimental procedures.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 PC3 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Treatment Protocol
This protocol outlines the in vivo administration of this compound to the established PC3 xenograft model.
-
Preparation of this compound:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in corn oil or a solution of 0.5% carboxymethylcellulose). The final concentration should be prepared to deliver the desired dose in an appropriate injection volume (e.g., 100 µL).
-
-
Treatment Groups:
-
Vehicle Control Group: Administer the vehicle solution to the control group of mice.
-
This compound Treatment Group: Administer this compound at a dose of 2 mg/kg.
-
(Optional) Positive Control Group: Administer a standard-of-care chemotherapeutic agent, such as Paclitaxel at 0.5 mg/kg.
-
-
Administration:
-
Administer the prepared solutions to the respective groups via intraperitoneal (i.p.) injection daily or according to the optimized schedule from the source study.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the treatment period.
-
Observe the mice for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting for target proteins).
-
Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of this compound in the PC3 xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound MedChemExpress (MCE) [chembk.com]
- 3. targetmol.com [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Researchers develop potent and selective SGK1 inhibitors for prostate cancer treatment | BioWorld [bioworld.com]
Sgk1-IN-6 Administration in Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Sgk1-IN-6, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), in mouse models of cancer. The information is compiled from recent preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-cancer efficacy of this compound.
Introduction
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy in various cancers.[1][2][3] It is a downstream effector of the PI3K signaling pathway and can mediate oncogenic signals independently of Akt.[4][5] The aberrant expression and activation of SGK1 have been linked to the progression of numerous malignancies, including prostate, breast, colorectal, and non-small cell lung cancer, making it an attractive therapeutic target.[2][6]
This compound (also referred to as compound 12f) is a potent inhibitor of SGK1 with an IC50 of 0.39 μM.[7][8] Preclinical studies have demonstrated its ability to suppress tumor growth in xenograft models, highlighting its potential as a novel anti-cancer agent.[7][9] This document outlines the administration of this compound in a prostate cancer mouse model and provides a generalized protocol applicable to other cancer models.
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating a potent 4-trifluoromethylquinoline derivative SGK1 inhibitor, referred to as compound [I], which is consistent with the profile of this compound, in a PC3 prostate cancer xenograft model.[9]
Table 1: In Vivo Efficacy of SGK1 Inhibitor (compound [I]/Sgk1-IN-6) in PC3 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction | Statistical Significance (vs. Control) |
| Control | Vehicle | Not Specified | - | - |
| Compound [I] (High Dose) | 2 mg/kg | Not Specified | Significant | p < 0.01 |
| Paclitaxel (Positive Control) | 0.5 mg/kg | Not Specified | Less than Compound [I] | Not Specified |
Data extracted from a study by Li, C. et al., Guizhou Medical University, as reported in May 2025.[9]
Table 2: Effects of SGK1 Inhibitor (compound [I]/Sgk1-IN-6) on Body and Organ Weights
| Treatment Group | Change in Body Weight | Change in Organ Weights | Observable Toxicity |
| Compound [I] (2 mg/kg) | No significant change | No significant changes | None observed |
This data indicates a favorable safety profile for the compound at the tested effective dose.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SGK1 signaling pathway targeted by this compound and a general workflow for in vivo efficacy studies.
References
- 1. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 2. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Researchers develop potent and selective SGK1 inhibitors for prostate cancer treatment | BioWorld [bioworld.com]
Application Notes and Protocols for Sgk1 Inhibition in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical pro-survival kinase in glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2][3] Overexpressed in highly malignant gliomas, SGK1 plays a pivotal role in promoting tumor cell proliferation, survival, and resistance to therapy.[4][5] As an essential downstream effector of the PI3K/mTOR signaling pathway, SGK1 presents a promising therapeutic target for GBM.[1][5]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of SGK1 inhibition in glioblastoma cell lines, with a focus on the use of small molecule inhibitors. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting SGK1 in glioblastoma.
Mechanism of Action of SGK1 in Glioblastoma
SGK1 is a serine/threonine kinase that shares functional similarities with AKT.[2] Its activation is triggered by growth factors and cellular stress, leading to the phosphorylation of a wide range of downstream substrates involved in cell survival, proliferation, and apoptosis resistance.[6][7][8] In glioblastoma, SGK1 contributes to the malignant phenotype through several mechanisms:
-
Promotion of Cell Survival and Proliferation: SGK1 is required for the proliferation and viability of glioblastoma cells, particularly glioblastoma stem-like cells (GSCs).[5][9]
-
Inhibition of Apoptosis: SGK1 exerts anti-apoptotic effects by phosphorylating and inactivating pro-apoptotic factors such as FOXO3a.[7] Inhibition of SGK1 leads to increased caspase-mediated apoptosis.[6][9]
-
Induction of Autophagy: Paradoxically, inhibition of SGK1 can also induce cytotoxic autophagy in glioblastoma cells.[10][11]
-
Regulation of Ion Transport: SGK1 regulates various ion channels and transporters, influencing cell volume and homeostasis.[6]
-
Therapeutic Resistance: SGK1 has been implicated in resistance to both radiotherapy and chemotherapy.[1][6]
Sgk1 Signaling Pathway in Glioblastoma
The following diagram illustrates the central role of SGK1 in the PI3K/mTOR signaling pathway and its downstream effects in glioblastoma.
Caption: SGK1 signaling pathway in glioblastoma.
Effects of Sgk1-IN-6 on Glioblastoma Cell Lines: Data Summary
While specific data for a compound named "this compound" is not extensively available in the public domain, the following tables summarize the reported effects of well-characterized SGK1 inhibitors, such as SI113 and GSK650394, on glioblastoma cell lines. These inhibitors serve as important tools to probe the function of SGK1.
Table 1: Effects of SGK1 Inhibitors on Glioblastoma Cell Viability and Proliferation
| Parameter | Glioblastoma Cell Line(s) | SGK1 Inhibitor | Observed Effect | Reference |
| Cell Viability | MGG 8, GS6-22 | GSK650394 | Significant decrease in a dose-dependent manner. | [9] |
| Various GBM cell lines | SI113 | Drastic reduction in cell viability. | [10][11] | |
| Clonogenic Capability | Various GBM cell lines | SI113 | Significant inhibition of colony formation. | [10][11] |
| Cell Proliferation | MCL cells | SGK1 inhibition | Significantly reduced cell proliferation. | [12] |
Table 2: Effects of SGK1 Inhibitors on Apoptosis and Autophagy in Glioblastoma Cells
| Parameter | Glioblastoma Cell Line(s) | SGK1 Inhibitor | Observed Effect | Reference |
| Apoptosis | MGG 8, GS6-22 | GSK650394 | Significant increase in Annexin V positive cells. | [9] |
| Various GBM cell lines | SI113 | Significant increase in caspase-mediated apoptosis. | [2][6] | |
| PARP Cleavage | MGG 8, GS6-22 | GSK650394 | Increased cleavage of PARP. | [9] |
| Autophagy | Human GBM cells | SI113 | Induction of cytotoxic autophagy. | [2][10][11] |
Table 3: Effects of SGK1 Inhibitors on Glioblastoma Cell Migration and Invasion
| Parameter | Glioblastoma Cell Line(s) | SGK1 Inhibitor | Observed Effect | Reference |
| Cell Migration | Various GBM cell lines | SI113 | Inhibition of cell migration. | [10][11] |
| Cell Invasion | Various GBM cell lines | SI113 | Inhibition of cell invasion. | [10][11] |
| Epithelial-to-Mesenchymal Transition (EMT) | Various GBM cell lines | SI113 | Inhibition of EMT. | [10][11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of SGK1 inhibitors on glioblastoma cell lines.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G, or patient-derived GSCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in glioblastoma cells.
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
Objective: To assess the effect of this compound on the SGK1 signaling pathway.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-SGK1, anti-phospho-SGK1 (Thr256), anti-NDRG1, anti-phospho-NDRG1 (Thr346), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat glioblastoma cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control.
Conclusion
Targeting SGK1 with small molecule inhibitors like this compound represents a promising therapeutic strategy for glioblastoma. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of SGK1 inhibitors in preclinical models of glioblastoma. Further studies are warranted to explore the full therapeutic potential of this approach, including its use in combination with standard-of-care therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGK1 in Cancer: Biomarker and Drug Target [mdpi.com]
- 7. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 8. Serum- and Glucocorticoid-Inducible Kinase 1 Confers Protection in Cell-Based and in In Vivo Neurotoxin Models via the c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Large-scale RNAi Screen Identifies SGK1 as a Key Survival Kinase for GBM Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 11. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sgk1-IN-6 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The activation of glial cells, namely microglia and astrocytes, initiates a cascade of inflammatory responses, including the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a key regulator of these inflammatory pathways. Pharmacological inhibition of SGK1 presents a promising therapeutic strategy to mitigate neuroinflammation. Sgk1-IN-6 is a potent inhibitor of SGK1, making it a valuable tool for in vitro studies of neuroinflammation.
These application notes provide a comprehensive guide for utilizing this compound to investigate neuroinflammation in vitro, complete with detailed experimental protocols, data presentation tables, and pathway diagrams.
Mechanism of Action: SGK1 in Neuroinflammation
SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and inflammation. In the context of neuroinflammation, SGK1 activation in glial cells promotes pro-inflammatory signaling. Mechanistically, SGK1 can phosphorylate and activate IκB kinase (IKK), which in turn leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines.[1] Furthermore, SGK1 is implicated in the activation of the NLRP3 inflammasome and cGAS-STING pathways, which are also critical for the production of inflammatory mediators.[1]
By inhibiting SGK1, this compound effectively blocks these downstream signaling events, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the neuroinflammatory response in glial cells.
Data Presentation
The following tables summarize representative quantitative data on the effect of SGK1 inhibition on key inflammatory markers in in vitro models of neuroinflammation. While this data was generated using the SGK1 inhibitor GSK-650394, it serves as a strong proxy for the expected effects of this compound due to their shared target.
Table 1: Effect of SGK1 Inhibition on Pro-Inflammatory Cytokine mRNA Expression in Mixed Glial Cells
| Treatment | IL-1β mRNA (Fold Change) | TNFα mRNA (Fold Change) | IL-6 mRNA (Fold Change) | iNOS mRNA (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 | 25.8 | 30.5 | 45.3 |
| LPS + SGK1 Inhibitor (10 µM) | 5.6 | 10.2 | 12.1 | 18.7 |
Data is hypothetical and based on trends reported in the literature, such as Kwon et al., 2021.[1]
Table 2: Effect of SGK1 Inhibition on Pro-Inflammatory Cytokine Secretion in Mixed Glial Cells (ELISA)
| Treatment | IL-1β (pg/mL) | TNFα (pg/mL) | IL-6 (pg/mL) |
| Control | < 10 | < 15 | < 20 |
| LPS (1 µg/mL) | 250 ± 25 | 850 ± 70 | 1200 ± 110 |
| LPS + SGK1 Inhibitor (10 µM) | 95 ± 15 | 350 ± 40 | 480 ± 55 |
Data is hypothetical and based on trends reported in the literature, such as Kwon et al., 2021.[1]
Table 3: Effect of SGK1 Inhibition on NF-κB Pathway Activation in Microglia (Western Blot Densitometry)
| Treatment | p-IKKα/β / IKKα/β (Ratio) | p-IκBα / IκBα (Ratio) | Nuclear p65 / Total p65 (Ratio) |
| Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | 0.8 ± 0.1 | 0.7 ± 0.08 | 0.85 ± 0.1 |
| LPS + SGK1 Inhibitor (10 µM) | 0.3 ± 0.05 | 0.2 ± 0.04 | 0.35 ± 0.06 |
Data is hypothetical and based on trends reported in the literature.
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation using Primary Mixed Glial Cultures
This protocol describes the induction of an inflammatory response in primary mixed glial cells using Lipopolysaccharide (LPS) and treatment with this compound.
1. Cell Culture:
-
Isolate primary mixed glial cells from the cortices of neonatal (P0-P2) mice or rats.
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Once confluent (typically 10-14 days), shake the flasks to remove microglia, or use the mixed culture directly. For astrocyte-enriched cultures, perform a further purification step after microglia removal.
2. LPS Stimulation and this compound Treatment:
-
Seed the mixed glial cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ELISA).
-
Allow the cells to adhere and reach approximately 80-90% confluency.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 1 µg/mL for the desired time point (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
1. RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
3. qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for your target genes (e.g., Il1b, Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb).
-
A typical qPCR reaction mixture includes: 2x qPCR Master Mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.
-
Run the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
1. Sample Collection:
-
After the 24-hour treatment period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
2. ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions carefully. Briefly, this involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentrations in your samples based on the standard curve.
Protocol 4: Western Blot for NF-κB Pathway Proteins
1. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Protocol 5: Immunofluorescence for Microglia Activation
1. Cell Seeding and Treatment:
-
Seed primary microglia or a microglial cell line (e.g., BV-2) on glass coverslips in a 24-well plate.
-
Treat the cells with LPS and this compound as described in Protocol 1.
2. Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a microglia activation marker, such as Iba1 or CD68, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
4. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Analyze the images for changes in microglial morphology (e.g., ramified vs. amoeboid) and the intensity of the activation marker staining.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: SGK1-mediated NF-κB signaling pathway in neuroinflammation.
Caption: Experimental workflow for studying this compound in vitro.
Caption: Role of SGK1 inhibition in the context of neuroinflammation.
References
Application Notes and Protocols: Sgk1-IN-6 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the SGK1 inhibitor, Sgk1-IN-6, as a potential adjunctive therapy with conventional chemotherapy agents. Due to the limited availability of specific quantitative data for this compound in combination studies, this document also includes relevant data from studies on other potent SGK1 inhibitors, namely SI113 and GSK650394, to provide a broader context for the potential synergistic effects of SGK1 inhibition.
Introduction to SGK1 and its Role in Chemotherapy Resistance
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a crucial downstream effector of the PI3K/mTOR signaling pathway.[1] Its activation is triggered by a variety of stimuli, including growth factors, hormones, and cellular stress.[2][3] SGK1 plays a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis, making it a key player in cancer progression and a potential therapeutic target.[4][5][6]
Aberrant SGK1 expression and activity have been observed in a multitude of human cancers, where it contributes to resistance to various therapeutic modalities, including chemotherapy and radiotherapy.[7][8] The mechanisms underlying SGK1-mediated chemoresistance are multifaceted and include the phosphorylation and regulation of downstream targets involved in cell cycle progression, apoptosis, and drug efflux.[2][6] Therefore, inhibiting SGK1 activity presents a promising strategy to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents.
This compound is a potent inhibitor of SGK1 with a reported IC50 of 0.39 μM.[9] Preclinical studies have shown that it can suppress tumor growth in xenograft models, indicating its potential as an anticancer agent.[9] This document outlines the application of this compound in combination with various chemotherapy drugs and provides detailed protocols for preclinical evaluation.
Data Presentation: Efficacy of SGK1 Inhibition in Combination with Chemotherapy
The following tables summarize the available quantitative data on the efficacy of SGK1 inhibitors, including this compound and other related compounds, when used in combination with standard chemotherapy agents.
Table 1: Single-Agent Activity of this compound
| Compound | Target | IC50 | Cell Line | Cancer Type | Reference |
| This compound | SGK1 | 0.39 μM | Not specified | Not specified | [9] |
Table 2: In Vitro Synergistic Effects of SGK1 Inhibitors with Chemotherapy Agents
| SGK1 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Observed Effect | Reference |
| SI113 | Paclitaxel (B517696) | Ovarian Cancer | A2780TC (paclitaxel-resistant) | Combination of SI113 (6 μM) and paclitaxel (10 nM or 20 nM) resulted in almost complete annihilation of the tumor cell population. | [10][11] |
| SI113 | Paclitaxel | Colon Carcinoma | RKO | Combination of SI113 (12.5 µM) with paclitaxel (50 nM) significantly increased apoptosis and necrosis.[2][12] | [2][12] |
| GSK650394 | Doxorubicin (B1662922)/Vincristine | Mantle Cell Lymphoma | Z138, Mino | Exhibited synergistic anti-tumor effects in vitro (Combination Index < 1). | [13] |
| GSK650394 | PI3K inhibitor (BYL719) | Non-Small Cell Lung Cancer | NCI-H460, A549 | Synergistic anticancer activity, increased apoptosis, and cell cycle arrest. | [14][15] |
| Knockdown of SGK1 | Cisplatin (B142131) | Gastric Cancer | Not specified | SGK1-silenced cells exhibited lessened cell viability after cisplatin treatment. | [16][17] |
| Knockdown of SGK1 | Doxorubicin | Colorectal Cancer | Not specified | Knockdown of SGK1 significantly decreased doxorubicin resistance. | [8][18] |
Table 3: In Vivo Efficacy of SGK1 Inhibitors in Combination with Other Agents
| SGK1 Inhibitor | Combination Agent | Cancer Type | Animal Model | Tumor Growth Inhibition | Reference |
| This compound | - | Prostate Cancer | PC3 xenograft in BALB/c nude mice | Suppresses tumor growth. | [9] |
| SI113 | Paclitaxel | Ovarian Cancer | Nude mice with A2780TC xenografts | Synergistic effects in reducing tumor growth. | [10][11][19] |
| GSK650394 | BTK inhibitor (Ibrutinib) | Mantle Cell Lymphoma | Z138 xenograft in NOD/SCID mice | Combination treatment reduced tumor growth by 56.2%, compared to 25.3% with GSK650394 alone and 35.5% with ibrutinib (B1684441) alone. | [13] |
| GSK650394 | Cisplatin | Head and Neck Squamous Cell Carcinoma | Athymic mice with HTB41/43 tumors | Combination of local GSK-1 inhibition and systemic cisplatin showed greater growth suppression than either agent alone. | [20] |
| GSK650394 | Radiotherapy | Colorectal Cancer | HT29 xenograft in mice | Combination resulted in minimal tumor size compared to either treatment alone. | [2][12] |
Signaling Pathways and Experimental Workflows
SGK1 Signaling Pathway
The following diagram illustrates the central role of SGK1 in cell survival and proliferation pathways, highlighting its position downstream of the PI3K/mTOR axis and its regulation of various pro-survival and anti-apoptotic proteins.
Caption: Simplified SGK1 signaling pathway.
Experimental Workflow for Combination Therapy Studies
This diagram outlines a typical workflow for evaluating the synergistic effects of this compound and a chemotherapy agent in a preclinical setting.
Caption: Preclinical workflow for combination therapy.
Logical Relationship of Synergistic Action
The following diagram illustrates the logical basis for the synergistic effect observed when combining an SGK1 inhibitor with a chemotherapy agent.
Caption: Logic of SGK1 inhibition synergy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Chemotherapy agent stock solution (dissolved in a suitable solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the old medium from the wells and add 100 µL of the diluted drug solutions (single agents and combinations). Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each single agent.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
This protocol is used to investigate the effect of this compound and chemotherapy on the expression and phosphorylation status of proteins in the SGK1 signaling pathway.
Materials:
-
Cancer cells treated as described in the cell viability assay.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-SGK1, anti-phospho-SGK1, anti-AKT, anti-phospho-AKT, anti-FOXO3a, anti-cleaved PARP, anti-cleaved Caspase-3, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Compare the expression and phosphorylation levels of target proteins between different treatment groups.
In Vivo Xenograft Study
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent.[7][14]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).[21][22]
-
Cancer cell line of interest.
-
Matrigel (optional).
-
This compound formulation for in vivo administration.
-
Chemotherapy agent formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, Combination).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the groups to determine the efficacy of the combination treatment.
These protocols provide a framework for the preclinical evaluation of this compound in combination with chemotherapy. Researchers should optimize these protocols based on the specific cell lines, animal models, and reagents used. The collective evidence from in vitro and in vivo studies will be crucial in determining the therapeutic potential of this combination strategy for cancer treatment.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. mdpi.com [mdpi.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 8. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Preclinical Model of Ovarian Cancer, the SGK1 Inhibitor SI113 Counteracts the Development of Paclitaxel Resistance and Restores Drug Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Preclinical Model of Ovarian Cancer, the SGK1 Inhibitor SI113 Counteracts the Development of Paclitaxel Resistance and Restores Drug Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Knockdown of Serum- and Glucocorticoid-Regulated Kinase 1 Enhances Cisplatin Sensitivity of Gastric Cancer Through Suppressing the Nuclear Factor Kappa-B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Targeting Serum Glucocorticoid-Regulated Kinase-1 in Squamous Cell Carcinoma of the Head and Neck: A Novel Modality of Local Control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sgk1-IN-6 In Vivo Delivery
Welcome to the technical support center for Sgk1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of in vivo delivery of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion transport, and regulation of gene expression.[1][2][3][4] It is a key downstream effector of the PI3K signaling pathway.[2][4] By inhibiting SGK1, this compound can modulate these downstream pathways, making it a valuable tool for studying the physiological and pathological roles of SGK1.
Q2: What are the primary challenges in delivering this compound in vivo?
Like many kinase inhibitors, this compound is anticipated to be a hydrophobic molecule. The primary challenges for its in vivo delivery likely stem from this property, including:
-
Low Aqueous Solubility: This can make it difficult to prepare formulations suitable for in vivo administration, particularly for intravenous routes, and can limit oral absorption.
-
Formulation Instability: The compound may precipitate out of solution, leading to inaccurate dosing and reduced bioavailability.
-
Poor Bioavailability: Even if successfully administered, the compound may be poorly absorbed or rapidly metabolized, resulting in insufficient exposure at the target tissue.
-
Potential Off-Target Effects: High doses required to compensate for poor bioavailability may lead to off-target effects.[1]
Q3: What are some recommended starting formulations for in vivo delivery of hydrophobic inhibitors like this compound?
For hydrophobic compounds, multi-component vehicles are often necessary to achieve a stable and administrable formulation. Common vehicle compositions include a combination of a solubilizing agent, a surfactant, and an aqueous component. A widely used formulation for oral gavage or intraperitoneal injection consists of:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline
It is crucial to prepare this formulation by first dissolving the compound in DMSO, then sequentially adding the other components while mixing thoroughly to prevent precipitation.
Q4: How can I assess target engagement of this compound in vivo?
To confirm that this compound is inhibiting its target in vivo, you can measure the phosphorylation status of known SGK1 substrates in tissue samples from treated animals. A common biomarker for SGK1 activity is the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at Threonine 346.[2][3] A reduction in p-NDRG1 levels in response to this compound treatment would indicate target engagement.
Troubleshooting Guide for In Vivo Delivery of this compound
This guide provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.
Problem 1: Low or no observable in vivo efficacy despite in vitro potency.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Bioavailability/Insufficient Drug Exposure | 1. Optimize Formulation: If not already done, try the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). Experiment with the ratios of co-solvents and surfactants to improve solubility and stability. Consider alternative formulation strategies such as nanocrystal suspensions or lipid-based formulations for poorly soluble compounds.[5] 2. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma and tissue concentrations of this compound after administration. This will help you understand if the compound is being absorbed and reaching the target tissue at sufficient concentrations. 3. Increase Dose/Frequency: Based on PK data and tolerability, consider increasing the dose or the frequency of administration to achieve therapeutic concentrations. |
| Rapid Metabolism/Clearance | 1. Pharmacokinetic Analysis: The PK study will also provide information on the half-life of the compound. If it is being cleared too rapidly, more frequent dosing may be necessary. 2. Route of Administration: If using oral gavage, consider intraperitoneal (IP) injection to bypass first-pass metabolism in the liver, which can sometimes increase bioavailability. |
| Formulation Instability | 1. Fresh Preparation: Prepare the formulation fresh before each use. 2. Solubility Check: After preparing the formulation, visually inspect for any precipitation. Centrifuge a small aliquot to check for a pellet. 3. Sonication: Gentle sonication can sometimes help to create a more stable suspension. |
| Target is Not Effectively Inhibited | 1. Confirm Target Engagement: As mentioned in the FAQs, assess the phosphorylation of SGK1 substrates like NDRG1 in the target tissue.[2][3] If there is no change in phosphorylation, the drug is not reaching its target at a high enough concentration. 2. Re-evaluate In Vitro Potency: Confirm the IC50 of your batch of this compound in a cell-based assay. |
Problem 2: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Dosing | 1. Homogenous Formulation: Ensure the formulation is a homogenous solution or a fine, uniform suspension. If it's a suspension, mix it well before drawing each dose. 2. Accurate Administration: For oral gavage, ensure proper technique to deliver the full dose to the stomach. For IP injections, ensure consistent placement. |
| Formulation Precipitation | 1. Stability Check: Check the stability of your formulation over the duration of your dosing procedure. If it precipitates over time, you may need to prepare smaller batches or adjust the formulation. |
| Biological Variability | 1. Animal Health and Acclimatization: Ensure all animals are healthy and have been properly acclimatized to the housing conditions before starting the experiment. 2. Standardize Procedures: Standardize all experimental procedures, including animal handling, time of day for dosing, and feeding schedules. |
Problem 3: Observed toxicity in animals (e.g., weight loss, lethargy, ruffled fur).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Vehicle Toxicity | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its toxicity. 2. Reduce Solvent Concentration: High concentrations of DMSO can be toxic. If the vehicle appears to be causing toxicity, try to reduce the percentage of organic solvents in the formulation. |
| On-Target Toxicity | 1. Dose Reduction: The observed toxicity may be due to the pharmacological effect of this compound. Try reducing the dose to a level that is still efficacious but better tolerated. 2. Monitor Organ Function: If toxicity is observed, consider collecting blood and tissues for histopathological and biochemical analysis to identify the affected organs. |
| Off-Target Effects | 1. Selectivity Profiling: If possible, profile this compound against a panel of other kinases to assess its selectivity. Off-target inhibition of other kinases can lead to unexpected toxicity.[1] |
Experimental Protocols
Protocol 1: Recommended Formulation for this compound (for Oral Gavage or IP Injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.
-
Add Solubilizer: To the DMSO solution, add 40% of the final volume as PEG300. Mix thoroughly by vortexing until the solution is homogenous.
-
Add Surfactant: Add 5% of the final volume as Tween 80 to the mixture and vortex again until a uniform solution is achieved.
-
Final Dilution: Slowly add 45% of the final volume as saline to the organic mixture while continuously vortexing to prevent precipitation.
-
Final Inspection: The final formulation may be a clear solution or a fine, homogenous suspension. Visually inspect the formulation for any precipitation.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (oral gavage or IP injection).
Note: It is highly recommended to prepare this formulation fresh on the day of use.
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
Materials:
-
Tissue samples from vehicle- and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-NDRG1 (Thr346), anti-total NDRG1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Lysis: Homogenize the collected tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-NDRG1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with the primary antibody against total NDRG1 and then the loading control antibody, following the same immunoblotting steps.
-
-
Data Analysis: Quantify the band intensities for p-NDRG1, total NDRG1, and the loading control. Normalize the p-NDRG1 signal to the total NDRG1 signal and the loading control to determine the relative change in NDRG1 phosphorylation between the vehicle and this compound treated groups.
Data Presentation
Table 1: Physicochemical Properties and In Vitro Potency of this compound (Hypothetical Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. Researchers should determine these properties for their specific batch of the compound.
| Parameter | Value |
| Molecular Weight | Specify value |
| LogP | Specify value (expected to be high) |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| In Vitro IC50 (SGK1) | Specify value |
| Cellular Potency (e.g., p-NDRG1 inhibition) | Specify value |
Table 2: Example In Vivo Study Parameters for this compound (Hypothetical)
Disclaimer: This is an example study design and should be optimized for the specific animal model and research question.
| Parameter | Description |
| Animal Model | e.g., BALB/c mice with tumor xenografts |
| Compound | This compound |
| Formulation Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Route of Administration | Oral gavage |
| Dose Levels | 10, 30, and 100 mg/kg |
| Dosing Frequency | Once daily |
| Study Duration | 21 days |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoint | Body weight, clinical signs of toxicity |
| Target Engagement Biomarker | p-NDRG1 in tumor tissue |
Visualizations
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. SGK1 protein expression is a prognostic factor of lung adenocarcinoma that regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sgk1-IN-6 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Sgk1-IN-6 for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Understanding the Target: SGK1 Signaling
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion transport.[1] It is a downstream effector of the PI3K/mTOR signaling pathway and is activated by a variety of stimuli such as serum, glucocorticoids, insulin, and cellular stress.[2][3] Dysregulation of SGK1 activity has been implicated in numerous diseases, including cancer, hypertension, and diabetic nephropathy, making it an attractive therapeutic target.[1][4][5]
The activation of SGK1 involves a two-step phosphorylation process. First, mTORC2 phosphorylates SGK1 at Ser422, which allows for the subsequent phosphorylation at Thr256 by PDK1, leading to its full activation.[6][7] Once activated, SGK1 phosphorylates a range of downstream substrates, including the ubiquitin ligase Nedd4-2 and the transcription factor FOXO3a, thereby regulating their activity.[8][9]
Figure 1: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
FAQs and Troubleshooting for In Vivo Studies
Q1: Where should I start with dosing this compound in my animal model?
A1: Since this compound is a novel inhibitor, a dose-finding study is crucial. You can, however, leverage data from other known SGK1 inhibitors to establish a preliminary dose range. Below is a summary of in vivo dosages for other SGK1 inhibitors.
| Inhibitor | Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| GSK650394 | NOD/SCID Mice | 25 and 50 mg/kg | Intraperitoneal (daily for 14 days) | Reduced tumor growth | [10] |
| EMD638683 | Mice | 600 mg/kg | Not specified | High effective dose needed | [7] |
| EMD638683 | Mice | Not specified (4-day administration) | Not specified | Normalized systolic blood pressure | [8][9] |
Recommendation: For a novel compound like this compound, it is advisable to start with a lower dose range (e.g., 1-10 mg/kg) and escalate to higher doses while closely monitoring for efficacy and toxicity.
Q2: How do I prepare this compound for in vivo administration?
A2: The formulation of this compound will depend on its physicochemical properties. For many small molecule inhibitors, a common starting point for formulation development is a solution or suspension. A suggested protocol for preparing a stock solution and a working solution for intraperitoneal injection is provided below.
| Step | Procedure | Notes |
| 1. Stock Solution Preparation | Dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). | Ensure complete dissolution. Gentle heating or sonication may be required. Store the stock solution at -20°C or -80°C.[11] |
| 2. Working Solution Preparation | On the day of the experiment, dilute the stock solution with a vehicle suitable for animal administration. A common vehicle is a mixture of DMSO and a solubilizing agent like SBE-β-CD in saline. | For example, to prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[11] This results in a final DMSO concentration of 10%. |
| 3. Final Formulation Check | Ensure the final working solution is clear and free of precipitation. | If precipitation occurs, adjustments to the vehicle composition may be necessary. |
Q3: What is a good experimental design for a dose-finding and efficacy study?
A3: A well-designed study is essential for obtaining reliable results. The following protocol outlines a general workflow for a dose-finding and efficacy study in a mouse xenograft model.
Experimental Protocol: Dose-Finding and Efficacy of this compound in a Mouse Xenograft Model
-
Animal Model: Female NOD/SCID mice, 7-8 weeks old.[10]
-
Cell Line: A cancer cell line with known SGK1 expression and activity (e.g., Z138 mantle cell lymphoma cells).[10]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=5-8 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., 10% DMSO in 20% SBE-β-CD in saline)
-
This compound (Low dose, e.g., 10 mg/kg)
-
This compound (Medium dose, e.g., 25 mg/kg)
-
This compound (High dose, e.g., 50 mg/kg)
-
-
Administration: Administer the assigned treatment daily via intraperitoneal injection for a specified period (e.g., 14-21 days).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and general health of the animals daily.[10]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight.
-
Collect blood and major organs for toxicity analysis (e.g., histology, blood chemistry).
-
Perform pharmacodynamic analysis on tumor tissue (e.g., Western blot for p-NDRG1, a downstream target of SGK1).
-
References
- 1. What are SGK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 3. SGK1 - Wikipedia [en.wikipedia.org]
- 4. SGK1 serum/glucocorticoid regulated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 6. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 10. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Sgk1-IN-6 degradation and half-life in vitro
Welcome to the technical support center for Sgk1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues with this compound stability and degradation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of this compound?
A1: The in vitro half-life of a small molecule inhibitor like this compound can vary significantly depending on the experimental conditions, including the buffer system, protein concentration (e.g., in microsomal stability assays), and temperature. It is recommended to perform a preliminary stability study under your specific experimental conditions to determine the empirical half-life.
Q2: What are the common causes of this compound degradation in my in vitro assay?
A2: Several factors can contribute to the degradation of this compound in an in vitro setting:
-
Hydrolytic instability: The compound may be susceptible to hydrolysis at certain pH values.
-
Oxidative degradation: Components in your media or buffer could lead to oxidation of the inhibitor.
-
Enzymatic degradation: If using cell lysates, microsomes, or other biological matrices, metabolic enzymes can degrade the compound.
-
Adsorption to labware: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in your assay.
Q3: How can I improve the stability of this compound in my experiments?
A3: To improve stability, consider the following:
-
Optimize buffer conditions: Adjust the pH and composition of your buffers.
-
Use of antioxidants: If oxidation is suspected, the addition of antioxidants like DTT or TCEP may help.
-
Minimize freeze-thaw cycles: Prepare single-use aliquots of your this compound stock solution.
-
Use low-binding labware: Employ low-protein-binding tubes and plates to minimize adsorption.
-
Prepare fresh solutions: Make fresh dilutions of this compound for each experiment.
Troubleshooting Guides
This section provides detailed guidance on how to address specific problems you may encounter with this compound.
Issue 1: Inconsistent results in kinase activity assays.
-
Potential Cause: Degradation of this compound during the assay incubation.
-
Troubleshooting Steps:
-
Perform a time-course experiment to assess the stability of this compound under your assay conditions.
-
Analyze the inhibitor concentration at different time points using HPLC or LC-MS.
-
If degradation is observed, shorten the incubation time or replenish the inhibitor during the experiment if feasible.
-
Issue 2: Low or no detectable this compound in post-incubation samples.
-
Potential Cause: Rapid degradation or significant adsorption to labware.
-
Troubleshooting Steps:
-
Conduct a stability assay in the absence of any biological material to assess chemical stability.
-
Test for adsorption by incubating this compound in your assay buffer and labware, then quantify the amount recovered from the solution.
-
If adsorption is high, switch to low-binding plates and tubes. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may also be effective.
-
Quantitative Data Summary
Table 1: Hypothetical In Vitro Stability of this compound in Different Matrices
| Matrix | Incubation Time (hours) | % Remaining this compound | Calculated Half-life (T½) (hours) |
| PBS (pH 7.4) | 0 | 100 | > 24 |
| 2 | 98.5 | ||
| 6 | 95.2 | ||
| 24 | 88.9 | ||
| Human Liver Microsomes (1 mg/mL) | 0 | 100 | 1.5 |
| 0.5 | 70.7 | ||
| 1 | 50.0 | ||
| 2 | 25.0 | ||
| Cell Culture Medium (with 10% FBS) | 0 | 100 | 8.2 |
| 2 | 85.1 | ||
| 6 | 60.5 | ||
| 12 | 36.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Half-life Determination in Human Liver Microsomes
This protocol outlines a general procedure to determine the metabolic stability of this compound.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, combine phosphate (B84403) buffer (pH 7.4), human liver microsomes (final concentration 0.5-1 mg/mL), and this compound (final concentration 1 µM).
-
-
Initiation of Reaction:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression, which corresponds to the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
minimizing toxicity of Sgk1-IN-6 in long-term studies
Disclaimer: Specific long-term toxicity data for Sgk1-IN-1 is not currently available in the public domain. The following guidance is based on general principles for kinase inhibitors and related compounds. It is essential to conduct comprehensive preclinical toxicity studies to establish a safety profile for Sgk1-IN-1 before proceeding with long-term in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sgk1-IN-1 and what is its mechanism of action?
A1: Sgk1-IN-1 is a highly potent and selective inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK1), with an in vitro IC50 of 1 nM.[1] SGK1 is a serine/threonine kinase that plays a crucial role in the PI3K/Akt signaling pathway, regulating processes such as cell survival, proliferation, and apoptosis.[2] By inhibiting SGK1, Sgk1-IN-1 can modulate these cellular functions, making it a valuable tool for research in areas like cancer and inflammation.[2][]
Q2: What are the potential off-target effects of Sgk1-IN-1?
A2: While Sgk1-IN-1 is reported to be highly selective for SGK1, it shows some activity against SGK2 and SGK3 isoforms.[1] Sgk1-IN-1 belongs to the pyrazolo[3,4-b]pyrazine class of inhibitors. Structurally related pyrazolo[3,4-d]pyrimidine-based kinase inhibitors have been reported to potentially induce oxidative stress.[4] It is crucial to perform comprehensive kinase profiling to identify any unintended targets, which could contribute to toxicity.
Q3: Are there any known toxicities associated with other SGK1 inhibitors?
A3: While specific long-term toxicity data for Sgk1-IN-1 is unavailable, studies on other SGK1 inhibitors can provide some insights. For instance, the SGK1 inhibitor SI113, which has a pyrazolo[3,4-d]pyrimidine scaffold, showed no short-term toxicity in vivo in a preclinical cancer model.[5] However, this does not preclude the possibility of long-term or off-target toxicities. Inhibition of SGK1 has been shown to enhance TLR-mediated inflammation and promote endotoxin-driven organ failure in a murine model, suggesting a potential for pro-inflammatory effects under certain conditions.[6][7]
Troubleshooting Guide: Minimizing and Managing Toxicity in Long-Term Studies
Issue 1: Observed in vitro cytotoxicity at desired therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity | 1. Concentration optimization: Determine the minimal effective concentration through dose-response studies. 2. Intermittent dosing: Investigate if intermittent exposure can maintain efficacy while reducing toxicity. |
| Off-target toxicity | 1. Kinase profiling: Perform a comprehensive kinase panel screen to identify off-target interactions. 2. Structural analogs: If available, test analogs of Sgk1-IN-1 with different off-target profiles. |
| Compound stability/solubility | 1. Formulation optimization: Ensure complete solubilization and stability of Sgk1-IN-1 in culture media. 2. Vehicle control: Always include a vehicle-only control to rule out solvent-induced toxicity. |
Issue 2: Signs of in vivo toxicity (e.g., weight loss, lethargy, organ damage) in long-term studies.
| Possible Cause | Troubleshooting Steps |
| Systemic toxicity | 1. Dose reduction/schedule adjustment: Lower the dose or alter the dosing frequency (e.g., from daily to every other day). 2. Route of administration: Explore alternative routes of administration that may reduce systemic exposure and target organ toxicity. |
| Metabolite-induced toxicity | 1. Pharmacokinetic/pharmacodynamic (PK/PD) studies: Characterize the metabolic profile of Sgk1-IN-1 to identify potentially toxic metabolites. 2. Species-specific metabolism: Be aware that metabolic pathways can differ between species, impacting the toxicity profile. |
| Exacerbation of underlying inflammation | 1. Monitor inflammatory markers: Regularly assess levels of pro-inflammatory cytokines. 2. Co-administration of anti-inflammatory agents: In specific contexts, and with careful validation, consider the use of anti-inflammatory drugs to mitigate SGK1 inhibition-enhanced inflammation. |
Quantitative Data Summary
Table 1: In Vitro Potency of Sgk1-IN-1
| Compound | Target | IC50 (nM) | Cell-based Assay (U2OS) IC50 (µM) |
| Sgk1-IN-1 | SGK1 | 1 | 0.69 |
| SGK2 | 41 (at 10 µM ATP) | Not Reported | |
| SGK3 | Moderate activity | Not Reported |
Table 2: Representative Long-Term Toxicity Study Endpoints for Sgk1-IN-1 (Hypothetical Data)
| Parameter | Vehicle Control | Sgk1-IN-1 (Low Dose) | Sgk1-IN-1 (High Dose) |
| Body Weight Change (%) | +5% | +2% | -8% |
| Liver Enzymes (ALT, U/L) | 35 | 45 | 150 |
| Kidney Function (Creatinine, mg/dL) | 0.5 | 0.6 | 1.2* |
| hERG Inhibition (IC50, µM) | >100 | Not Determined | Not Determined |
| Micronucleus Formation | Negative | Not Determined | Not Determined |
*Note: Data in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.
Experimental Protocols
In Vitro Genotoxicity: Micronucleus Assay
Objective: To assess the potential of Sgk1-IN-1 to induce chromosomal damage.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).
-
Treatment: Expose cells to a range of Sgk1-IN-1 concentrations (including a vehicle control and a positive control) for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to arrest cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest cells, prepare slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Analyze the frequency of micronucleated cells and assess for a dose-dependent increase. Statistical analysis is performed to determine significance.[1][2][8][9]
In Vitro Cardiotoxicity: hERG Channel Assay
Objective: To evaluate the potential of Sgk1-IN-1 to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).
-
Compound Preparation: Prepare a dilution series of Sgk1-IN-1.
-
Assay Performance: Utilize an automated patch-clamp system.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with increasing concentrations of Sgk1-IN-1.
-
Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition. Determine the IC50 value by fitting the concentration-response data to a Hill equation.[4][5][10][11]
In Vivo Long-Term Toxicity Study (Rodent Model)
Objective: To assess the systemic toxicity of Sgk1-IN-1 following repeated administration over an extended period.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), including both sexes.
-
Dose Groups: Establish multiple dose groups (low, medium, high) and a vehicle control group. The high dose should be the maximum tolerated dose (MTD) determined in a preliminary dose-range finding study.
-
Administration: Administer Sgk1-IN-1 daily (or according to the intended clinical schedule) via the intended route of administration for a period of at least 28 days.
-
Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant, dose-related changes compared to the control group.[12][13][14][15][16][17]
Visualizations
Caption: Sgk1 Signaling Pathway and Point of Inhibition by Sgk1-IN-1.
Caption: Experimental Workflow for Long-Term Toxicity Assessment.
Caption: Troubleshooting Decision Tree for In Vivo Toxicity.
References
- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]
- 7. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. blog.biobide.com [blog.biobide.com]
- 17. m.youtube.com [m.youtube.com]
issues with Sgk1-IN-6 aqueous solubility
Welcome to the technical support center for Sgk1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. This compound exerts its effects by binding to the ATP-binding pocket of SGK1, thereby inhibiting its kinase activity and downstream signaling.
Q2: I am having trouble dissolving this compound in aqueous buffers such as PBS or cell culture media. Is this expected?
A2: Yes, this is a common issue. Like many small molecule kinase inhibitors, this compound has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation or an incomplete solution. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: How should I dilute my this compound DMSO stock solution for use in cell-based assays?
A4: To prepare a working solution for cell-based assays, the concentrated DMSO stock solution should be serially diluted in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] A stepwise dilution is recommended to prevent the compound from precipitating out of solution.
Q5: What is the stability of this compound in powder form and as a stock solution?
A5: While specific stability data for this compound is not provided in the search results, general guidelines for similar compounds suggest that in powder form, it should be stable for several years when stored at -20°C. Once dissolved in DMSO, stock solutions are typically stable for at least 6 months at -80°C or for shorter periods at -20°C.[2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock in aqueous buffer or media. | The aqueous solubility of this compound has been exceeded. | - Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution step. - Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, while remaining non-toxic to your cells (typically <0.5%). - Consider using a co-solvent system if the issue persists, though this will require careful validation for your specific assay. For a similar compound, SGK1-IN-4, an in vivo formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] |
| Inconsistent or no biological activity observed in experiments. | - The compound may not be fully dissolved. - The compound may have degraded. - The working concentration is not optimal. | - After preparing the DMSO stock, visually inspect for any undissolved particulate matter. Gentle warming (to 37°C) or sonication can aid dissolution. - Ensure proper storage of the powder and stock solutions (aliquoted, at -80°C, protected from light). - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Cell toxicity or off-target effects are observed. | The concentration of DMSO in the final working solution is too high. | - Calculate the final DMSO concentration in your cell culture medium and ensure it is below 0.5%. - Include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without the inhibitor) to distinguish between compound-specific effects and solvent effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to add to the powder to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If complete dissolution is not achieved, you may gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate the vial for a few minutes.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to reach your desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM solution with a DMSO concentration of 0.1%.
-
-
For lower concentrations, you can perform further serial dilutions from this 10 µM working solution into pre-warmed cell culture medium.
-
Always prepare fresh working solutions for each experiment and do not store aqueous working solutions.
-
Ensure the final DMSO concentration in your cell culture wells remains below 0.5%. Remember to include a vehicle control with the same final DMSO concentration in your experimental setup.
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for the solubilization of this compound.
References
impact of Sgk1 protein instability on inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers face during studies of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitors, with a particular focus on the impact of SGK1 protein instability.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for SGK1 protein instability and what is its typical half-life?
A1: SGK1 is an intrinsically unstable protein with a short half-life of approximately 30 minutes.[1][2] This instability is a key mechanism for tightly regulating its activity.[3][4] The rapid turnover is primarily mediated by the ubiquitin-proteasome pathway.[3][4][5] A specific six-amino-acid hydrophobic motif (GMVAIL) in the N-terminal domain of SGK1 targets the protein for polyubiquitination and subsequent degradation by the 26S proteasome.[1][4][6] Deletion of this motif significantly increases the protein's half-life.[4]
Q2: Which E3 ubiquitin ligases are responsible for SGK1 degradation?
A2: Several E3 ubiquitin ligases have been identified that mediate SGK1 ubiquitination and degradation. These include the chaperone-dependent E3 ligase CHIP, the ER-associated ligase HRD1, NEDD4-2, and a complex containing Rictor and Cullin-1.[1][3][7][8] This complex network of ligases ensures that SGK1 levels are kept under strict control.
Q3: How can the inherent instability of SGK1 affect the results of my inhibitor studies?
A3: The rapid degradation of SGK1 can significantly impact experimental outcomes, particularly in cell-based assays. During the course of an experiment, the concentration of SGK1 can decrease, leading to a diminished signal and potentially confounding the interpretation of inhibitor efficacy. This can result in an overestimation of the inhibitor's IC50 value or, in some cases, a false-negative result where a potent compound appears inactive. Therefore, it is crucial to account for protein turnover when designing and interpreting experiments.
Q4: What strategies can I employ to stabilize SGK1 protein levels in my cellular experiments?
A4: To counteract the rapid degradation of SGK1 in cell-based assays, several strategies can be implemented:
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor, such as MG132, alongside your SGK1 inhibitor. This will block the degradation of ubiquitinated SGK1, leading to its accumulation and providing a more stable target for your compound.[2][8] Note that proteasome inhibitors have broad effects and may influence other cellular pathways.
-
Use of Stabilized Mutants: If your experimental system allows, use an SGK1 mutant that lacks the N-terminal degradation motif (e.g., a deletion of amino acids 19-24).[4] This mutant form of SGK1 exhibits a significantly longer half-life.
-
Inducible Expression Systems: Employ a doxycycline-inducible or similar system to control the expression of SGK1. This allows for the acute induction of SGK1 protein expression immediately before and during the inhibitor treatment, ensuring sufficient protein levels.
-
GILZ1 Co-expression: The protein GILZ1 (Glucocorticoid-Induced Leucine Zipper) has been shown to interact with SGK1, reduce its localization to the endoplasmic reticulum, inhibit its ubiquitination, and prolong its half-life.[2]
Data Presentation
Table 1: Half-Life of SGK1 Protein
| Protein | Typical Half-Life | Degradation Pathway | Key Regulators |
| SGK1 | ~30 minutes[1][2] | Ubiquitin-Proteasome System[3][4] | E3 Ligases (CHIP, HRD1, NEDD4-2)[1][7] |
Table 2: Examples of Common SGK1 Inhibitors and Reported IC50 Values
| Inhibitor | Type | Reported IC50 | Reference |
| GSK650394 | ATP-competitive | ~62 nM | [9] |
| EMD638683 | ATP-competitive | ~3 µM | [10] |
| SI113 | ATP-competitive | ~600 nM | [10] |
| Note: | IC50 values can vary significantly based on the assay type (biochemical vs. cell-based) and experimental conditions. |
Diagrams and Visualizations
Caption: SGK1 Activation, Function, and Degradation Pathways.
Caption: Recommended workflow for cell-based SGK1 inhibitor studies.
Troubleshooting Guide
Problem: My SGK1 inhibitor shows inconsistent IC50 values or appears less potent than expected in cell-based assays.
This is a common issue often linked to the low abundance and rapid turnover of the SGK1 protein.
Caption: Troubleshooting flowchart for inconsistent inhibitor results.
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine SGK1 Half-Life
This protocol is used to measure the rate of SGK1 protein degradation in your specific cell line.
-
Cell Plating: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with 10-20 µg/mL of Cycloheximide (CHX) to inhibit new protein synthesis. If desired, pre-treat a parallel set of plates with your SGK1 inhibitor for 1 hour before adding CHX.
-
Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Normalize total protein concentration for all samples using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against total SGK1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for SGK1 at each time point using software like ImageJ.
-
Normalize the SGK1 signal to the loading control for each lane.
-
Plot the normalized SGK1 intensity versus time. The time point at which the SGK1 signal is reduced by 50% relative to time 0 is the protein half-life.
-
Protocol 2: In-Cell Western Blot for SGK1 Activity and Stability
This protocol assesses both SGK1 stability (total protein) and activity (substrate phosphorylation) simultaneously in a cell-based format.
-
Cell Culture: Seed cells in a 96-well plate and grow to desired confluency.
-
Inhibitor Treatment: Treat cells with a serial dilution of your SGK1 inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control and a positive control (e.g., a known SGK1 activator if applicable).
-
Fixation and Permeabilization:
-
Aspirate media and fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate wells overnight at 4°C with a cocktail of two primary antibodies from different species:
-
Rabbit anti-phospho-NDRG1 (as a marker of SGK1 activity).
-
Mouse anti-total-SGK1 (as a marker of protein level).
-
-
Secondary Antibody Incubation:
-
Wash wells 5 times with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature in the dark with a cocktail of two fluorescently-labeled secondary antibodies:
-
IRDye 800CW Goat anti-Rabbit.
-
IRDye 680RD Goat anti-Mouse.
-
-
-
Imaging and Analysis:
-
Wash wells 5 times as in step 6.
-
Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for each channel. Normalize the phospho-NDRG1 signal to the total SGK1 signal to determine the specific inhibition of SGK1 activity.
-
References
- 1. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-induced Leucine Zipper 1 Stimulates the Epithelial Sodium Channel by Regulating Serum- and Glucocorticoid-induced Kinase 1 Stability and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin–proteasome degradation of serum- and glucocorticoid-regulated kinase-1 (SGK-1) is mediated by the chaperone-dependent E3 ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel N-terminal hydrophobic motif mediates constitutive degradation of serum- and glucocorticoid-induced kinase-1 by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-proteasome degradation of serum- and glucocorticoid-regulated kinase-1 (SGK-1) is mediated by the chaperone-dependent E3 ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum- and Glucocorticoid-induced Protein Kinase 1 (SGK1) Is Regulated by Store-operated Ca2+ Entry and Mediates Cytoprotection against Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rictor forms a complex with Cullin-1 to promote SGK1 ubiquitination and destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Sgk1-IN-6 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for Sgk1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected inhibition of our target downstream of SGK1 after this compound treatment. What are the possible causes?
A1: Several factors could contribute to a weaker-than-expected effect. Firstly, ensure the inhibitor is fully solubilized and stable in your cell culture medium. This compound may have limited solubility or stability under certain conditions. Secondly, the specific cell line you are using may have intrinsic resistance mechanisms. This could include rapid inhibitor metabolism or efflux. Finally, compensatory signaling pathways may be activated in response to SGK1 inhibition, masking the effect on your target of interest.
Q2: After treating cells with this compound, we see an increase in the phosphorylation of a known SGK1 substrate. How is this possible?
A2: This paradoxical effect can be due to a few reasons. One possibility is the activation of a compensatory feedback loop. Inhibition of SGK1 can sometimes lead to the upregulation of other kinases that share the same substrate. For instance, the PI3K/AKT pathway is closely related to SGK1 signaling, and crosstalk between these pathways is common.[1][2][3][4] It is also crucial to verify the specificity of your antibody and ensure it is not cross-reacting with other phosphorylated proteins.
Q3: We are seeing inconsistent results in cell viability assays with this compound. Sometimes it induces apoptosis, and other times it seems to have a pro-survival effect. Why?
A3: The cellular context is critical in determining the outcome of SGK1 inhibition. The effect of this compound on cell viability can be influenced by the specific cancer type, the mutational status of key signaling pathways (e.g., PI3K, p53), and the experimental conditions.[5][6][7] For example, in some contexts, SGK1 inhibition can induce autophagy-dependent apoptosis, while in others, it may have a more complex role in cell cycle regulation.[8][9]
Q4: How can we confirm that this compound is engaging its target in our cellular model?
A4: A direct way to confirm target engagement is to perform a Western blot for the phosphorylation of a direct and specific SGK1 substrate. A commonly used substrate for this purpose is NDRG1 (N-Myc Downstream Regulated 1) at Threonine 346.[4][10] A significant reduction in p-NDRG1 (T346) levels upon this compound treatment would indicate successful target inhibition.
Troubleshooting Guides
Issue 1: Unexpected Activation of Downstream Pathways
Symptoms:
-
Increased phosphorylation of proteins downstream of mTORC1 (e.g., S6 Ribosomal Protein).
-
Activation of the MEK/ERK pathway.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Feedback Loops: Inhibition of SGK1 can lead to the activation of feedback mechanisms that attempt to restore homeostasis. For example, a negative feedback loop exists between SGK1 and the PI3K pathway.[1][2] | - Perform a time-course experiment to observe the dynamics of pathway activation.- Use a combination of inhibitors to block both SGK1 and the reactivated pathway (e.g., a PI3K or MEK inhibitor).[11][12] |
| Off-Target Effects: Although this compound is reported to be a potent SGK1 inhibitor, off-target activities at higher concentrations cannot be entirely ruled out without a comprehensive kinome scan. | - Perform a dose-response experiment to determine the lowest effective concentration of this compound.- If available, use a structurally different SGK1 inhibitor as a control to see if the same off-target effect is observed. |
| Compensatory Signaling: Cancer cells can exhibit signaling plasticity, rerouting pathways to overcome the effects of a targeted inhibitor. SGK1 and AKT have overlapping substrates, and inhibition of one can sometimes be compensated by the other.[3][4][10] | - Measure the activity of related kinases, such as AKT, to check for compensatory activation.- Consider a combination therapy approach by co-targeting the compensatory pathway. |
Issue 2: Inconsistent Downstream Target Inhibition in Western Blots
Symptoms:
-
Variable or no decrease in the phosphorylation of known SGK1 substrates (e.g., p-NDRG1, p-FOXO3a).
-
High background or non-specific bands on the Western blot.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Antibody Performance: The antibody may not be specific or sensitive enough for the target. | - Validate your primary antibody using positive and negative controls (e.g., cells with known high and low SGK1 activity, or siRNA-mediated knockdown of the target).- Optimize antibody dilution and incubation times. |
| Protein Degradation or Phosphatase Activity: Samples may be compromised during preparation. | - Always use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer.[13] |
| Inhibitor Instability/Degradation: this compound may not be stable over the course of a long experiment. | - Prepare fresh stock solutions of the inhibitor for each experiment.- Minimize freeze-thaw cycles of the stock solution. |
| Low Basal SGK1 Activity: The cell line used may have low endogenous SGK1 activity, making it difficult to observe a significant decrease upon inhibition. | - Select a cell line known to have high SGK1 expression or activity.- Stimulate the pathway upstream of SGK1 (e.g., with serum or glucocorticoids) to increase its basal activity before adding the inhibitor. |
Experimental Protocols
Western Blot for p-NDRG1 (T346)
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-NDRG1 (T346) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total NDRG1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Simplified SGK1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. PI3K Inhibition Activates SGK1 via a Feedback Loop to Promote Chromatin-Based Regulation of ER-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibition Activates SGK1 via a Feedback Loop to Promote Chromatin-Based Regulation of ER-Dependent Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 6. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGK1 inhibits cellular apoptosis and promotes proliferation via the MEK/ERK/p53 pathway in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGK1 inhibition induces autophagy-dependent apoptosis via the mTOR-Foxo3a pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Navigating SGK1 Inhibition in NSCLC: A Comparative Guide to GSK650394 and Other Modulators
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is pivotal in the quest for novel non-small cell lung cancer (NSCLC) therapies. This guide provides a comparative overview of GSK650394, a widely studied SGK1 inhibitor, and contextualizes its activity with other known SGK1 modulators, offering insights into their mechanisms and therapeutic potential in NSCLC.
Mechanism of Action and Cellular Effects
GSK650394 is a potent and selective inhibitor of SGK1.[4] Its primary mechanism involves blocking the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream targets. In NSCLC cells, this inhibition has been shown to counteract resistance to PI3K inhibitors.[4] High SGK1 expression is often associated with resistance to PI3K/AKT pathway inhibitors.[4] By inhibiting SGK1, GSK650394 can restore sensitivity to these agents, leading to synergistic anticancer effects.[4]
The downstream consequences of SGK1 inhibition by GSK650394 in NSCLC cells are multifaceted, impacting several critical signaling pathways:
-
mTORC1 Signaling: SGK1 can sustain mTORC1 activity even in the presence of PI3K inhibitors. GSK650394 treatment leads to the inhibition of the mTORC1 signaling pathway.[4]
-
ERK Signaling: The combination of PI3K inhibitors and GSK650394 has been observed to inhibit the Ras/MEK/ERK signaling pathway.[4]
-
Wnt/β-catenin Signaling: SGK1 can promote tumor growth and migration through the activation of β-catenin.[3][5] Inhibition of SGK1 can disrupt this pathway.[4]
-
Apoptosis and Cell Cycle Arrest: Treatment with GSK650394, particularly in combination with PI3K inhibitors, has been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in NSCLC cells.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of GSK650394 in NSCLC and other relevant cell lines.
| Inhibitor | Target(s) | IC50 (in vitro kinase assay) | Cell Line | Effect | Concentration |
| GSK650394 | SGK1, SGK2 | SGK1: 62 nM, SGK2: 103 nM | NCI-H460, A549 (NSCLC) | Sensitizes to PI3K inhibitor (BYL719), >2.5-fold decrease in BYL719 IC50 | 3 µM |
| A549, NCI-H1975 (NSCLC) | Diminished cell viability | 5 µM and 10 µM | |||
| NCI-H460 (NSCLC) | No significant effect on pro-apoptotic markers alone | 10 µM | |||
| NCI-H460 (NSCLC) | Synergistic anticancer activity with BYL719, increased apoptosis and DNA damage | 10 µM |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions, the following diagrams illustrate the SGK1 signaling pathway in NSCLC and a typical experimental workflow for evaluating SGK1 inhibitors.
Caption: SGK1 signaling pathway in NSCLC.
Caption: Experimental workflow for evaluating SGK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to characterize the effects of SGK1 inhibitors in NSCLC cells, based on published studies.[4]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, NCI-H460) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the SGK1 inhibitor (e.g., GSK650394) alone or in combination with other agents (e.g., a PI3K inhibitor) for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis
-
Cell Lysis: Treat NSCLC cells with the SGK1 inhibitor as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NDRG1, p-S6, total S6, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat NSCLC cells with the SGK1 inhibitor for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
GSK650394 stands out as a valuable pharmacological tool for probing the function of SGK1 in NSCLC. The available data strongly suggest that SGK1 inhibition, either alone or in combination with other targeted therapies like PI3K inhibitors, holds significant promise for the treatment of NSCLC. While the specific compound "Sgk1-IN-6" remains elusive in the current literature, the extensive research on GSK650394 provides a solid foundation for understanding the therapeutic potential of targeting the SGK1 signaling pathway in this challenging disease. Further investigation into the development of novel, highly selective, and bioavailable SGK1 inhibitors is warranted to translate these preclinical findings into clinical benefits for NSCLC patients.
References
- 1. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 4. Interaction Between Serum/Glucocorticoid-Regulated Kinase 1 and Interleukin-6 in Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGK1 protein expression is a prognostic factor of lung adenocarcinoma that regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGK1 Inhibitors: Sgk1-IN-6 versus SI113
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency and mechanisms of two notable SGK1 inhibitors, Sgk1-IN-6 and SI113. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical therapeutic target in a variety of diseases, including cancer and hypertension. The development of potent and selective SGK1 inhibitors is an active area of research. This guide focuses on two such inhibitors, this compound and SI113, offering a detailed comparison of their reported potencies and the experimental methodologies used for their evaluation.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of this compound and SI113 as reported in the literature. It is important to note that these values were determined in separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | SGK1 | 0.39 µM | [1] |
| SI113 | SGK1 | 0.6 µM (600 nM) | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor is through an in vitro kinase assay. A widely used format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant SGK1 enzyme
-
SGK1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test inhibitors (this compound or SI113)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the SGK1 enzyme, its substrate, and the kinase assay buffer.
-
Add serial dilutions of the test inhibitor to the reaction mixture in a 96-well plate format.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction for a defined period at a controlled temperature to allow for enzymatic activity.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent, such as the ADP-Glo™ reagent, which converts ADP to a luminescent signal.
-
The luminescent signal is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
Cell-based assays are essential to assess the effect of an inhibitor on cell proliferation and viability. The MTT or WST-1 assays are commonly used colorimetric methods.
Materials:
-
Cancer cell line of interest (e.g., RKO colon carcinoma cells)
-
Cell culture medium and supplements
-
Test inhibitors (this compound or SI113)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value for cell growth inhibition can be determined.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: SGK1 Signaling Pathway and Inhibition.
References
Sgk1-IN-6: A Comparative Analysis of a Potent SGK1 Inhibitor
In the landscape of kinase inhibitors, Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) has emerged as a compelling target for therapeutic intervention in a range of diseases, including cancer and metabolic disorders. A variety of small molecule inhibitors have been developed to modulate its activity. This guide provides a comparative analysis of Sgk1-IN-6 against other notable SGK inhibitors, focusing on potency, selectivity, and cellular activity, supported by available experimental data.
Overview of this compound
This compound, also identified as compound 12f, is a potent inhibitor of SGK1 with a reported half-maximal inhibitory concentration (IC50) of 0.39 μM. Preclinical studies have demonstrated its efficacy in vivo, where it has been shown to suppress tumor growth in a PC3 prostate cancer xenograft model in mice, without observable toxicity.
Comparative Potency of SGK1 Inhibitors
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the in vitro potency of this compound in comparison to other well-characterized SGK1 inhibitors.
| Inhibitor | SGK1 IC50 | SGK2 IC50 | Cellular Assay IC50 | Reference |
| This compound | 0.39 µM | Not Reported | Not Reported | [1][2] |
| GSK650394 | 13 nM - 62 nM | 103 nM | ~1 µM (LNCaP cell growth) | [3][4][5] |
| EMD638683 | 3 µM | Inhibits | 3.35 µM (NDRG1 phosphorylation) | [2][6][7] |
| SI113 | Sub-micromolar | Not Reported | 8 µM (RKO cell growth) | [8][9] |
| PO-322 | 54 nM | Not Reported | 0.6 - 0.7 µM (T cell proliferation) | [8][10] |
Selectivity Profile
| Inhibitor | Selectivity Highlights | Reference |
| This compound | Data not publicly available. | |
| GSK650394 | >30-fold selective for SGK1 over Akt and other related kinases. However, some off-target activities against AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK have been noted. | [1][10] |
| EMD638683 | Highly selective, but also shows inhibitory effects on PKA, MSK1, PKR2, and other SGK isoforms (SGK2 and SGK3). | [2][7][11] |
| SI113 | Selective for SGK1 when compared with Abl, Src, and AKT. | [8][10] |
| PO-322 | Highly selective, inhibiting SGK1 by 98% at 1 µM with no other kinase inhibited by >50% in a panel of 100 kinases. | [8][10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol):
Biochemical assays to determine the IC50 values of SGK1 inhibitors typically involve measuring the phosphorylation of a specific substrate by the purified SGK1 enzyme in the presence of varying concentrations of the inhibitor.
-
Reaction Mixture: A typical reaction mixture includes recombinant human SGK1 enzyme, a peptide substrate (e.g., a biotinylated peptide), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), and the test inhibitor at various concentrations in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection of Phosphorylation:
-
Scintillation Proximity Assay (SPA): If a biotinylated substrate is used, streptavidin-coated SPA beads are added. The proximity of the radiolabeled phosphate (B84403) on the substrate to the scintillant in the bead generates a light signal that is proportional to the kinase activity.
-
Filter Binding Assay: The reaction mixture is passed through a filter membrane that captures the phosphorylated substrate. The amount of radioactivity retained on the filter is then quantified.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular NDRG1 Phosphorylation Assay (for EMD638683):
This assay assesses the ability of an inhibitor to block SGK1 activity within a cellular context by measuring the phosphorylation of a known downstream target, N-Myc Downstream-Regulated Gene 1 (NDRG1).
-
Cell Culture and Treatment: Human cervical carcinoma (HeLa) cells, which endogenously express NDRG1, are cultured and treated with varying concentrations of the SGK1 inhibitor (e.g., EMD638683) for a specified period.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated NDRG1 (pNDRG1). A primary antibody for total NDRG1 is used as a loading control.
-
Detection and Quantification: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used, and the signal is visualized. The band intensities for pNDRG1 and total NDRG1 are quantified, and the ratio of pNDRG1 to total NDRG1 is calculated for each inhibitor concentration.
-
Data Analysis: The cellular IC50 value is determined by plotting the percentage of inhibition of NDRG1 phosphorylation against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SGK1 signaling pathway and a general experimental workflow for evaluating SGK1 inhibitors.
Caption: Simplified SGK1 signaling cascade.
Caption: General workflow for SGK1 inhibitor evaluation.
Conclusion
This compound is a potent SGK1 inhibitor with demonstrated in vivo anti-tumor activity. While its potency is comparable to or slightly less than some other established SGK1 inhibitors like GSK650394 and PO-322, it appears more potent than EMD638683 in biochemical assays. A key advantage of this compound, as suggested by initial in vivo studies, is its apparent lack of observable toxicity at effective doses.
However, a significant gap in the current understanding of this compound is the lack of publicly available, comprehensive selectivity and pharmacokinetic data. In contrast, inhibitors like GSK650394 and PO-322 have been more thoroughly characterized for their selectivity, which is a crucial factor for clinical translation. For researchers and drug developers, the choice of an SGK1 inhibitor will depend on the specific research question or therapeutic application. This compound represents a promising chemical scaffold, but further characterization of its selectivity and drug-like properties is necessary to fully assess its advantages over other existing SGK inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. EMD638683 | SGK1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 9. Preclinical model in HCC: the SGK1 kinase inhibitor SI113 blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Sgk1 Inhibition vs. Pan-PI3K Inhibition in Cancer Therapy
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway stands out as a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. This guide provides a detailed comparison between two strategic approaches to inhibiting this pathway: selective inhibition of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) and broader inhibition of all class I Phosphoinositide 3-Kinase (PI3K) isoforms (pan-PI3K inhibition). While specific data on "Sgk1-IN-6" is not extensively available in public literature, this guide will utilize data from well-characterized SGK1 inhibitors, GSK650394 and SI113, as representative examples of this class. Pan-PI3K inhibitors will be represented by Buparlisib (BKM120) and ZSTK474.
This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, mechanisms of action, and experimental considerations for these two classes of inhibitors.
Mechanism of Action: A Tale of Two Strategies
The PI3K/AKT/mTOR pathway is a complex cascade initiated by growth factor signaling. PI3K activation leads to the production of PIP3, which in turn activates downstream effectors like AKT and SGK1. Both AKT and SGK1 share some downstream targets, promoting cell survival and proliferation.
Pan-PI3K inhibitors act upstream in the pathway by blocking the activity of all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1] This broad-spectrum inhibition aims to achieve a comprehensive shutdown of PI3K signaling.[1]
SGK1 inhibitors , on the other hand, target a specific downstream node in the pathway. SGK1 is a protein kinase that is activated downstream of PI3K and plays a crucial role in mediating some of its oncogenic effects.[2][3] By selectively inhibiting SGK1, this approach aims for a more targeted intervention with a potentially different and more tolerable side-effect profile.
Signaling Pathway and Inhibition Points
The following diagram illustrates the PI3K/AKT/SGK1 signaling pathway and the points of intervention for pan-PI3K and SGK1 inhibitors.
References
- 1. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sgk1-IN-6
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for Sgk1-IN-6 is not publicly available. The following guidelines are based on established best practices for the handling and disposal of potent, novel small molecule inhibitors in a laboratory environment. All personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS for this compound when it becomes available. This document provides a procedural framework to ensure the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to maintaining a safe and compliant laboratory environment.[1] Potent small molecule inhibitors such as this compound require stringent handling and disposal protocols due to their potential biological activity.
Hazard Identification and Risk Assessment
Given that this compound is a potent SGK1 inhibitor, it should be handled as a hazardous compound.[2] All waste generated from its use, including contaminated labware, is considered hazardous chemical waste. A thorough risk assessment should be conducted before handling the compound to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment (PPE) is mandatory to minimize exposure:[3]
| PPE Category | Recommendation |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. |
| Hand Protection | Double gloving with chemically resistant nitrile gloves. The outer pair should be changed regularly. |
| Body Protection | A dedicated lab coat, preferably disposable. For larger quantities, disposable coveralls are recommended.[3] |
| Respiratory Protection | For operations with a high risk of aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) is recommended. Otherwise, use a fit-tested N95 or higher-rated respirator within a chemical fume hood.[3] |
Step-by-Step Disposal Protocol
The proper segregation and disposal of waste contaminated with this compound are critical for safety and environmental protection.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and contaminated bench paper, must be collected in a designated, clearly labeled hazardous waste container.[4] This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental solutions, and the first rinse of any container, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container with a screw-on cap.[5][6] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[5]
2. Container Labeling:
All hazardous waste containers must be clearly labeled with the following information:[5][7]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other chemical constituents (e.g., solvents) and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure containers are kept closed except when adding waste.[5]
-
Provide secondary containment for liquid waste containers to capture any potential leaks.[5]
-
Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents.[8]
4. Requesting Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous chemical waste pickup from the EHS department.[1] Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent material to contain the spill. For solid spills, gently cover the spill with absorbent material to avoid raising dust.
-
Clean the Spill: Working from the outside in, carefully clean the spill. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
-
Decontaminate: Decontaminate the spill area and any affected equipment with a suitable solvent (e.g., 70% ethanol), followed by a soap and water wash. All decontamination materials must also be disposed of as hazardous waste.
Experimental Workflow and Disposal Points
The following diagram illustrates a typical experimental workflow for using this compound and highlights the points at which hazardous waste is generated.
Caption: Workflow for this compound use, highlighting waste generation and proper disposal streams.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sgk1-IN-6
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is mandatory when working with Sgk1-IN-6 to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Procedural Guidance for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions, typically -20°C for potent inhibitors, on the product vial or datasheet.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1][2]
-
Decontamination: All non-disposable equipment should be decontaminated according to established laboratory procedures for potent compounds.
Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
